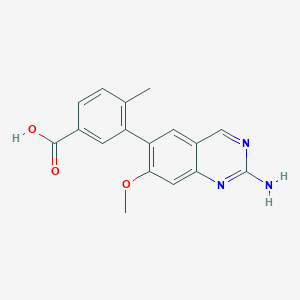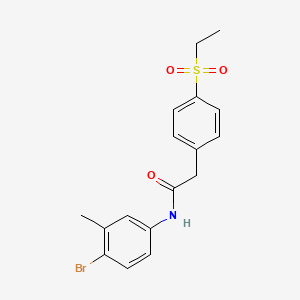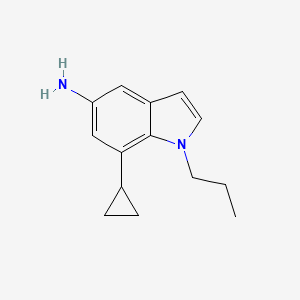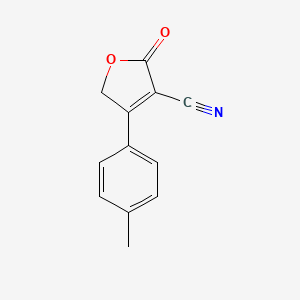
N-Methyl-N,N-dipropylpropan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyltripropylammonium bromide is a quaternary ammonium compound, characterized by the presence of a central nitrogen atom bonded to four alkyl groups: one methyl group and three propyl groups. This compound is commonly used in various chemical processes due to its unique properties, such as its ability to act as a phase-transfer catalyst.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyltripropylammonium bromide can be synthesized through a quaternization reaction. This involves the reaction of tripropylamine with methyl bromide under controlled conditions. The reaction typically occurs in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the reaction. The product is then purified through recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of methyltripropylammonium bromide follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is often purified using continuous extraction methods. The final product is then dried and packaged for distribution.
Analyse Des Réactions Chimiques
Types of Reactions
Methyltripropylammonium bromide primarily undergoes nucleophilic substitution reactions due to the presence of the bromide ion. It can also participate in phase-transfer catalysis, facilitating reactions between reactants in different phases.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reaction is typically carried out in an aqueous or organic solvent.
Phase-Transfer Catalysis: The compound acts as a catalyst in reactions involving ionic reactants in organic solvents, such as the synthesis of esters or ethers.
Major Products
The major products of reactions involving methyltripropylammonium bromide depend on the specific reactants used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a new quaternary ammonium compound with a different alkyl group.
Applications De Recherche Scientifique
Methyltripropylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst to facilitate reactions between ionic and organic compounds.
Biology: Employed in the preparation of biological samples for analysis, particularly in the extraction of nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of various chemicals, including surfactants and detergents.
Mécanisme D'action
The mechanism of action of methyltripropylammonium bromide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ionic reactants from the aqueous phase to the organic phase, where the reaction occurs. This is achieved through the formation of a complex between the quaternary ammonium ion and the ionic reactant, which is then transported across the phase boundary.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabutylammonium Bromide: Another quaternary ammonium compound used as a phase-transfer catalyst.
Cetyltrimethylammonium Bromide: Commonly used in the synthesis of nanoparticles and as a surfactant.
Uniqueness
Methyltripropylammonium bromide is unique due to its specific alkyl group configuration, which provides distinct solubility and reactivity properties compared to other quaternary ammonium compounds. This makes it particularly useful in certain chemical reactions and industrial applications.
Propriétés
Numéro CAS |
61175-75-5 |
|---|---|
Formule moléculaire |
C10H24BrN |
Poids moléculaire |
238.21 g/mol |
Nom IUPAC |
methyl(tripropyl)azanium;bromide |
InChI |
InChI=1S/C10H24N.BrH/c1-5-8-11(4,9-6-2)10-7-3;/h5-10H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
AWTHIIUZRKZUJY-UHFFFAOYSA-M |
SMILES canonique |
CCC[N+](C)(CCC)CCC.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N4-[3-chloro-5-(2-chlorophenyl)isothiazol-4-yl]thiomorpholine-4-carboxamide](/img/structure/B13872700.png)


![1-Phenethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13872730.png)
![2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B13872734.png)





![4-[4-(hydroxymethyl)-5-methyl-1H-imidazol-2-yl]phenol](/img/structure/B13872782.png)

